molecular formula C₇₆H₁₀₂O₅₁ B1139655 D-(+)-Cellohexose Eicosaacetate CAS No. 355012-91-8

D-(+)-Cellohexose Eicosaacetate

Cat. No.: B1139655
CAS No.: 355012-91-8
M. Wt: 1831.61
InChI Key:
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Description

D-(+)-Cellohexose Eicosaacetate is a specialized compound used in proteomics research. It is a fully acetylated cellohexose, which is part of a polymer homologous series of oligosaccharides isolated from cellulose by acetolysis followed by chromatography. Its molecular formula is C76H102O51, and it has a molecular weight of 1831.61.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-(+)-Cellohexose Eicosaacetate involves the acetylation of cellohexose. The cellohexose is isolated from cellulose through acetolysis, which is a process that breaks down cellulose into smaller oligosaccharides. These oligosaccharides are then separated and purified using chromatography techniques.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The cellulose is subjected to acetolysis in large reactors, and the resulting oligosaccharides are purified using industrial-scale chromatography systems. The acetylation process is carefully controlled to ensure complete acetylation of the cellohexose.

Chemical Reactions Analysis

Types of Reactions: D-(+)-Cellohexose Eicosaacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxylated cellohexose.

    Substitution: Various substituted cellohexose derivatives.

Scientific Research Applications

D-(+)-Cellohexose Eicosaacetate has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of acetylated oligosaccharides.

    Biology: The compound is used in proteomics research to study protein-carbohydrate interactions.

    Industry: The compound is used in the development of biodegradable materials and as a precursor for the synthesis of other complex carbohydrates .

Mechanism of Action

The mechanism of action of D-(+)-Cellohexose Eicosaacetate involves its interaction with specific molecular targets. The acetyl groups on the compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules. This allows the compound to modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

  • D-Glucose Pentaacetate
  • D-Mannose Pentaacetate
  • D-Galactose Pentaacetate

Comparison: D-(+)-Cellohexose Eicosaacetate is unique due to its fully acetylated cellohexose structure, which provides distinct chemical and physical properties compared to other acetylated monosaccharides. Its larger size and higher degree of acetylation result in different solubility, reactivity, and interaction profiles with biomolecules .

Properties

CAS No.

355012-91-8

Molecular Formula

C₇₆H₁₀₂O₅₁

Molecular Weight

1831.61

Synonyms

O-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-D-glucopyranose

Origin of Product

United States

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